
アセメタシン
概要
説明
科学的研究の応用
Pharmacological Profile
Acemetacin is a prodrug that is metabolized to indomethacin, which exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins . The pharmacokinetics of acemetacin indicate that it has a favorable profile in terms of bioavailability and reduced gastrointestinal side effects compared to its active metabolite, indomethacin .
Treatment of Inflammatory Conditions
Acemetacin is indicated for the treatment of various inflammatory conditions, including:
- Osteoarthritis
- Rheumatoid Arthritis
- Ankylosing Spondylitis
- Post-operative Pain
Clinical studies have demonstrated its efficacy in managing symptoms associated with these conditions. For instance, a long-term study involving 102 patients with rheumatoid arthritis showed significant improvements in morning stiffness and grip strength over 12 months .
Pain Management
Acemetacin is utilized for managing acute pain, particularly post-operative pain. A systematic review assessed its efficacy in this context but found limited high-quality evidence supporting its use compared to placebo . Nevertheless, it remains a viable option due to its analgesic properties.
Pharmacokinetics and Safety Profile
The pharmacokinetics of acemetacin reveal that it undergoes extensive first-pass metabolism, resulting in variable bioavailability. Studies have shown that its bioavailability can be influenced by liver function and the presence of hepatic injury . Importantly, acemetacin has been associated with fewer gastrointestinal complications than indomethacin, making it a preferred choice for patients at risk for NSAID-related gastric damage .
Fixed Drug Eruption
A notable case report described a fixed drug eruption induced by acemetacin in a 49-year-old woman. This highlights the potential for adverse reactions even with commonly used medications .
Long-term Efficacy in Rheumatoid Arthritis
In another study focused on long-term therapy with acemetacin for rheumatoid arthritis, patients reported sustained improvements in their condition with manageable side effects over an extended treatment period .
Comparative Efficacy
A comparative analysis of acemetacin against other NSAIDs suggests that it may offer similar analgesic effects while presenting a lower risk for gastrointestinal complications. For example, doses of acemetacin have been correlated with equivalent doses of indomethacin and celecoxib in treating osteoarthritis and rheumatoid arthritis .
Drug | Indication | Typical Dosage | Efficacy Comparison |
---|---|---|---|
Acemetacin | Osteoarthritis | 180 mg daily | Comparable to 400 mg celecoxib |
Indomethacin | Rheumatoid Arthritis | 75 mg daily | Comparable to 120 mg acemetacin |
Celecoxib | Osteoarthritis | 400 mg daily | Similar efficacy as acemetacin |
作用機序
アセメタシンは、プロスタグランジンなどの炎症性メディエーターの産生に関与する酵素であるシクロオキシゲナーゼ(COX)の非選択的阻害剤として作用します . COXを阻害することにより、アセメタシンは炎症、痛み、発熱を軽減します . これは、部分的にインドメタシンに代謝され、インドメタシンもCOX阻害剤として作用します .
類似の化合物との比較
類似の化合物
インドメタシン: アセメタシンの活性代謝物であり、強力な抗炎症作用が知られていますが、消化器系の副作用が強いです.
ジクロフェナク: 抗炎症作用が類似していますが、薬物動態が異なる別のNSAIDです.
イブプロフェン: 化学構造は異なりますが、治療効果が類似する広く使用されているNSAIDです.
アセメタシンの独自性
アセメタシンは、インドメタシンと比較して胃への忍容性が高い点が特徴であり、消化器系に敏感な患者にとって好ましい選択肢となっています . インドメタシンに代謝されることで、副作用を軽減しながらも治療効果を維持することができます .
生化学分析
Biochemical Properties
Acemetacin’s activity is thought to be mainly through its active metabolite indomethacin . It interacts with the enzyme cyclooxygenase (COX), acting as a non-selective inhibitor of the production of pro-inflammatory mediators .
Cellular Effects
Acemetacin strongly inhibits the release of histamine from mast cells and the generation of hyperthermia . It also causes changes in systolic and diastolic blood pressure as well as inhibition of platelet aggregation .
Molecular Mechanism
Acemetacin exerts its effects at the molecular level primarily through the inhibition of cyclooxygenase (COX), reducing the biosynthesis of prostaglandins . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of Acemetacin .
Temporal Effects in Laboratory Settings
The daily dosage of Acemetacin is 120 mg p.o. (can be increased to 180 mg) and it has a plasma half-life of 1–2 hours . The most common adverse effects are peptic ulceration or gastrointestinal bleeding .
Metabolic Pathways
Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin . It presents other inactive metabolites made by reaction of O-demethylation, N-desacylation and part of them are also transformed by conjugation with glucuronic acid .
Transport and Distribution
The apparent volume of distribution of Acemetacin is in a range of 0.5-0.7 L/kg . Acemetacin is found highly bound to plasma proteins, reaching a percentage higher than 90% of the administered dose .
準備方法
合成経路と反応条件
アセメタシンは、炭酸カリウム(K2CO3)とN,N-ジメチルホルムアミド(DMF)の存在下、インドメタシンをベンジルブロモアセテートでアルキル化することにより合成できます。 生成されたベンジルグリコール酸エステルは、次に酢酸中で10%パラジウム-炭素上で水素化して、アセメタシンが得られます .
工業的製造方法
アセメタシンの工業的製造は、同様の合成経路に従いますが、より大規模で行われ、最終製品の純度と均一性が確保されます。 このプロセスには、一般的に、医薬品基準を満たすための厳格な品質管理措置が含まれます。
化学反応の分析
反応の種類
アセメタシンは、加水分解やグルクロン酸抱合など、いくつかの種類の化学反応を受けます .
一般的な試薬と条件
加水分解: アセメタシンは、体内ではその活性代謝物であるインドメタシンに加水分解されます.
グルクロン酸抱合: この反応は、アセメタシンへのグルクロン酸の付加を伴い、排泄が促進されます.
生成される主な生成物
アセメタシンの加水分解から生成される主な生成物はインドメタシンであり、母体化合物の抗炎症作用を保持します .
科学研究への応用
アセメタシンは、抗炎症作用、鎮痛作用、解熱作用について広く研究されています . これは以下のような用途があります。
類似化合物との比較
Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties but different pharmacokinetic profiles.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness of Acemetacin
Acemetacin is unique in its better gastric tolerability compared to indometacin, making it a preferable option for patients with gastrointestinal sensitivity . Its ability to be metabolized into indometacin allows it to retain the therapeutic benefits while reducing adverse effects .
生物活性
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity through its mechanism of action and pharmacokinetics. It is primarily known as a prodrug that is metabolized to its active form, indomethacin. This article explores the biological activity of acemetacin, including its pharmacokinetics, anti-inflammatory effects, and potential therapeutic applications.
Acemetacin functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators in inflammation and pain. The inhibition of COX leads to decreased production of pro-inflammatory mediators such as prostaglandin E2 and F2. Acemetacin's metabolism results in the formation of indomethacin, which also exhibits anti-inflammatory properties.
Key Mechanisms:
- COX Inhibition: Acemetacin inhibits both COX-1 and COX-2 enzymes, leading to reduced inflammation and pain.
- Metabolite Activity: Indomethacin, the primary metabolite, further contributes to the anti-inflammatory effects by modulating leukocyte activity and reducing vascular permeability.
Pharmacokinetics
The pharmacokinetic profile of acemetacin is characterized by its absorption, distribution, metabolism, and elimination:
- Bioavailability: Approximately 66% in plasma and 64% in urine after repeated doses .
- Volume of Distribution: Ranges from 0.5 to 0.7 L/kg, indicating extensive distribution within the body .
- Protein Binding: Over 90% of acemetacin binds to plasma proteins, which may influence its therapeutic efficacy .
- Metabolism: Acemetacin undergoes extensive hepatic metabolism to form indomethacin through esterolytic cleavage .
Anti-Inflammatory Activity
Acemetacin has been shown to exhibit significant anti-inflammatory effects in various experimental models:
- In Vivo Studies: In a zymosan air pouch model in rats, both acemetacin and indomethacin demonstrated comparable reductions in leukocyte infiltration and prostaglandin synthesis. However, acemetacin caused less gastric damage compared to indomethacin, indicating a favorable safety profile .
- Liver Studies: Research on acute liver injury induced by carbon tetrachloride (CCl4) revealed that acemetacin's bioavailability increased during liver damage phases, suggesting potential protective effects on liver function during inflammatory conditions .
Case Studies
- Acute Inflammation Model:
- Colorectal Cancer Prevention:
Summary Table of Biological Activity
Parameter | Acemetacin | Indomethacin |
---|---|---|
COX Inhibition | Non-selective | Non-selective |
Bioavailability | ~66% | Variable |
Protein Binding | >90% | >90% |
Gastric Safety | Higher safety | Lower safety |
Anti-inflammatory Effect | Significant | Significant |
特性
IUPAC Name |
2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKOOTNAMONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022540 | |
Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
637ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |
Record name | SID855677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Acemetacin is a non-selective inhibitor of the production of pro-inflammatory mediators derived from the action of the enzyme COX. COX is essential for the synthesis of prostaglandin E2 and F2 which are molecules derived from fatty acids and stored in the cell membrane. Acetometacine is metabolized and forms its major metabolite indometacin which is also a non-selective inhibitor of COX and exhibits the capacity to inhibit the motility of polymorphonuclear leukocytes and decreased cerebral flow by modulating the nitric oxide pathway and vasoconstriction. | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53164-05-9 | |
Record name | Acemetacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53164-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acemetacin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | acemetacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acemetacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
151.5ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。